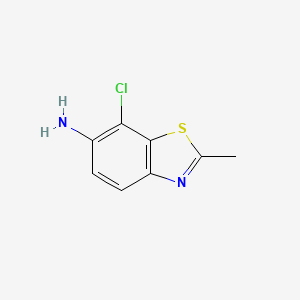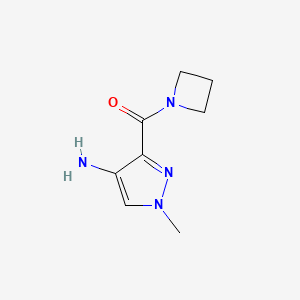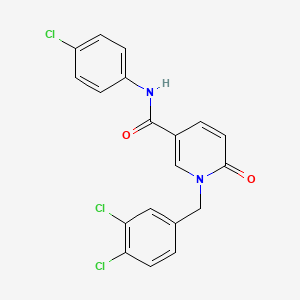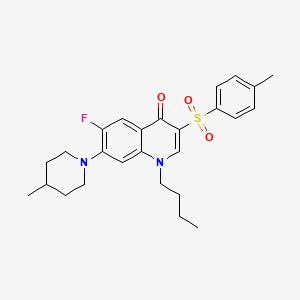![molecular formula C11H22O2Si B2857870 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one CAS No. 939775-62-9](/img/structure/B2857870.png)
3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one” is a chemical compound with the molecular formula C11H22O2Si . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one” consists of a cyclobutanone ring with a tert-butyldimethylsilyl ether group attached to it . The InChI code for this compound is not available in the search results.Physical And Chemical Properties Analysis
“3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one” is a liquid at room temperature . It has a molecular weight of 214.38 .Aplicaciones Científicas De Investigación
Cycloaddition Reactions and Heterocycle Formation
Cyclobutane derivatives, similar to 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one, are often involved in cycloaddition reactions. For instance, [2 + 2]-cycloaddition reactions have been used to synthesize four-membered heterocycles, demonstrating the utility of silyl-substituted compounds in accessing structurally complex and functionally diverse heterocycles (Niesmann et al., 1996). These reactions are pivotal for the synthesis of pharmaceuticals and materials with unique properties.
Photocatalysis and Photochemical Transformations
Silyl-substituted cyclobutane compounds are also explored in photochemical studies, where their unique reactivity under light irradiation is utilized to construct novel molecular architectures. The study of disilene and silylene additions to alkenes and 1,3-dienes, resulting in cycloaddition products, illustrates the role of silyl groups in facilitating photochemical transformations, offering pathways to synthesize compounds with potential applications in material science and as intermediates in organic synthesis (Weidenbruch et al., 1994).
Carbocation Chemistry and Solvent Effects
Research on 3-substituted-1-(trimethylsilylmethyl)cyclobutyl cations has shed light on the stereochemistry of solvent capture reactions. These studies provide insights into the behavior of β-trimethylsilyl carbocationic intermediates, which are relevant for understanding reaction mechanisms and designing new synthetic routes (Creary, 2023).
Scale-Up Synthesis and Material Applications
The scalability of synthesis methods involving cyclobutane derivatives, including those with silyl substituents, has been explored for the production of biologically active compounds and materials. For example, continuous photo flow synthesis has been applied to the scale-up synthesis of cyclobutane derivatives, highlighting the potential of these methods in industrial applications (Yamashita et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-8-9-6-10(12)7-9/h9H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWSISGQYMLJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-butyl N-[[(3S,5S)-5-tert-butylpiperidin-3-yl]methyl]carbamate](/img/structure/B2857796.png)
![5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2857798.png)


![4-(3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2857805.png)
![N-butyl-2-(5-((2-((4-isopropylphenyl)amino)-2-oxoethyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2857806.png)
![1-(1-Adamantyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B2857808.png)
![2-Hydroxy-4-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B2857810.png)